Triisodecyl phosphite

概要

説明

Triisodecyl phosphite is a clear liquid that belongs to the class of trialkyl phosphites. It is primarily used as a heat and color stabilizer in various polymers such as acrylonitrile butadiene styrene, polyethylene terephthalate, polyvinyl chloride, polycarbonate, and polyurethanes . Its chemical formula is (C10H21O)3P, and it has a molecular weight of 502.79 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Triisodecyl phosphite is synthesized through the reaction of phosphorus trichloride with isodecanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

PCl3+3C10H21OH→(C10H21O)3P+3HCl

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride .

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of phosphorus trichloride to a solution of isodecanol in the presence of a base. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Triisodecyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triisodecyl phosphate.

Hydrolysis: In the presence of water, it hydrolyzes to form phosphorous acid and isodecanol.

Substitution: It can undergo substitution reactions with halogens to form halogenated phosphites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Hydrolysis: This reaction typically occurs under acidic or basic conditions.

Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.

Major Products Formed

Oxidation: Triisodecyl phosphate.

Hydrolysis: Phosphorous acid and isodecanol.

Substitution: Halogenated phosphites.

科学的研究の応用

Plastics and Polymers

TIDP is extensively used as a processing stabilizer in the production of polyvinyl chloride (PVC) and other plastic materials. It helps in preventing degradation during processing, thus maintaining the physical properties of the final product.

| Application | Function | Example Products |

|---|---|---|

| PVC Processing | Thermal Stabilizer | Pipes, Films |

| Polyolefins | Antioxidant | Containers, Packaging |

| Rubber | Processing Aid | Tires, Seals |

Coatings

In specialty coatings, TIDP acts as a stabilizer that enhances the durability and performance of the coating materials. Its use can improve resistance to thermal degradation and oxidation.

Adhesives and Sealants

TIDP is incorporated into adhesives to enhance their thermal stability and longevity. This application is crucial in environments where temperature fluctuations are common.

Textiles

In textile applications, TIDP serves as a processing aid that improves the stability of synthetic fibers during manufacturing.

Health and Safety Considerations

TIDP has been assessed for its safety profile. Studies indicate that it exhibits low acute toxicity with an LD50 (oral) value greater than 5,000 mg/kg in rats, suggesting a favorable safety margin for industrial use . Additionally, it has shown no significant mutagenic effects in laboratory tests .

Case Study 1: PVC Stabilization

A study conducted by General Electric Company demonstrated that incorporating TIDP into PVC formulations significantly improved thermal stability during processing. The treated PVC exhibited enhanced mechanical properties and reduced discoloration under heat exposure .

Case Study 2: Coating Durability

Research published in Materials Science highlighted the effectiveness of TIDP in improving the thermal stability of specialty coatings. The study showed that coatings containing TIDP maintained their integrity at elevated temperatures compared to those without it .

Environmental Impact

TIDP has been evaluated for its environmental impact through various studies. It is noted to have limited biodegradability, with OECD tests showing only a few percent degradation over 28 days . However, its low hazard classification suggests that it poses minimal risk to ecological systems under normal usage conditions .

作用機序

Triisodecyl phosphite exerts its stabilizing effects by acting as a free radical scavenger. It reacts with free radicals generated during the thermal degradation of polymers, thereby preventing the propagation of degradation reactions. The molecular targets include the free radicals formed in the polymer matrix, and the pathways involved are primarily radical chain termination reactions .

類似化合物との比較

Similar Compounds

- Tris(nonylphenyl) phosphite

- Triphenyl phosphite

- Trilauryl phosphite

- Distearyl pentaerythritol diphosphite

Uniqueness

Triisodecyl phosphite is unique due to its high molecular weight and low volatility, which make it particularly effective as a stabilizer in high-temperature applications. Compared to other phosphites, it offers better hydrolytic stability and compatibility with a wide range of polymers .

生物活性

Triisodecyl phosphite (TIDP), a phosphite ester, is recognized for its application as a stabilizer in various industrial processes, particularly in plastics and polymers. Understanding its biological activity is crucial for assessing its environmental and health impacts. This article delves into the biological effects, toxicity, and hydrolysis behavior of TIDP, supported by data tables and case studies.

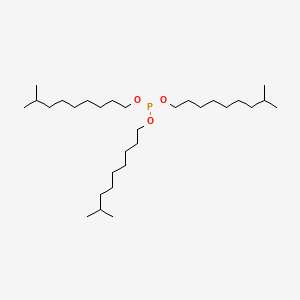

This compound has the following chemical structure:

- Molecular Weight : 502.8 g/mol

- CAS Number : 25448-25-3

Toxicity Studies

TIDP has been evaluated for its toxicity through various studies, primarily focusing on acute and chronic effects on different organisms. The results are summarized in the following table:

| Study Type | Organism | Exposure Route | LD50 (mg/kg) | Key Findings |

|---|---|---|---|---|

| Acute Oral Toxicity | Rat | Oral | 5,000 | No significant acute toxicity observed |

| Acute Dermal Toxicity | Rabbit | Dermal | 5,000 | No skin irritation noted |

| Genotoxicity | Mouse | Oral | Not applicable | Negative results in micronucleus test |

| Environmental Impact | Algae | Aquatic | NOEC > 100 mg/L | Not classified as harmful to aquatic life |

The acute oral and dermal toxicity studies indicate that TIDP has a relatively high LD50 value, suggesting low acute toxicity. Furthermore, genotoxicity tests have shown no mutagenic effects in vivo, indicating a favorable safety profile regarding genetic damage.

Hydrolysis Behavior

TIDP undergoes hydrolysis in the presence of moisture, resulting in phosphorous acid and isodecanol as degradation products. The hydrolysis rates decrease with increasing molecular weight of the alkyl chains involved. This behavior is significant as it affects both the environmental persistence and biological activity of TIDP.

Case Study 1: Environmental Impact Assessment

A screening assessment conducted by Canadian authorities evaluated the environmental risks associated with TIDP. The study concluded that TIDP does not meet the criteria for being a danger to human health or the environment under Canadian law. This was based on exposure estimates and critical effect levels identified in health effects studies .

Case Study 2: Industrial Application Risks

Research exploring the use of TIDP as a stabilizer in polymer production highlighted concerns regarding potential leaching into consumer products. The study indicated that while TIDP itself showed low toxicity, its degradation products could pose risks if they accumulate in biological systems over time .

特性

IUPAC Name |

tris(8-methylnonyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63O3P/c1-28(2)22-16-10-7-13-19-25-31-34(32-26-20-14-8-11-17-23-29(3)4)33-27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDNBHNWMHJNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00881235 | |

| Record name | Tris(8-methylnonyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25448-25-3, 124129-26-6 | |

| Record name | Triisodecyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025448253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, triisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(8-methylnonyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00881235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisodecyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISODECYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M01370002Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal synthesis conditions for Triisodecyl Phosphite according to the research?

A1: The research paper outlines the optimal synthesis conditions for this compound using a direct esterification method with isodecyl alcohol and phosphorus trichloride (PCl3) []. The study identifies pyridine as the preferred HCl acceptor and benzene as the solvent. Through an orthogonal experiment, the researchers determined the following optimal synthesis conditions:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。